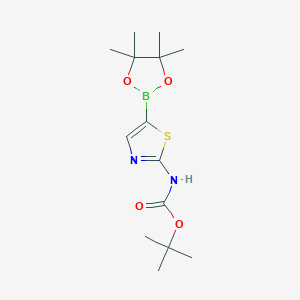
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Übersicht
Beschreibung
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (MPCH) is an organic compound that is commonly used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 282.37 g/mol and a melting point of 85-87°C. MPCH has been used in studies of cell signaling, biochemistry, and physiology. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPCH.
Wissenschaftliche Forschungsanwendungen
Methanogenesis and Isotopic Fractionation
Research by Conrad (2005) delves into the quantification of methanogenic pathways using stable carbon isotopic signatures, focusing on the fractionation factors that differ across various conditions and environments. This study provides insights into the biochemical processes involved in methanogenesis, which could be relevant for understanding the metabolic pathways of complex organic compounds, including methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate in environmental contexts (Conrad, 2005).
Neurotoxicity and Enzymatic Roles
Vaglini et al. (2013) explore the relationship between acetaldehyde and parkinsonism, highlighting the role of the CYP450 2E1 enzyme. Understanding the enzymatic interactions and the toxicological impact of various compounds, including the metabolic pathways of complex chemicals, can be crucial for assessing their biological effects and potential therapeutic applications (Vaglini et al., 2013).
Environmental Toxicity and Advanced Oxidation Processes
Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, including the pathways, by-products, and biotoxicity. This research underscores the environmental impact and degradation mechanisms of organic compounds, which is crucial for understanding the fate and treatment of chemicals similar to methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate in water treatment processes (Qutob et al., 2022).
Chemical Sensing and Chemosensors
Roy (2021) discusses fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, highlighting the development of chemosensors for detecting various analytes. This research can offer insights into the design and application of chemical sensors, potentially applicable to detecting or studying compounds like methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (Roy, 2021).
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701232-67-9 | |
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)


![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

